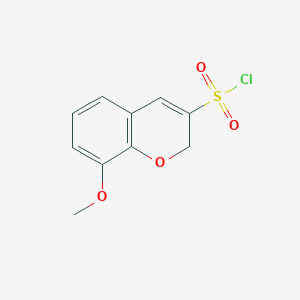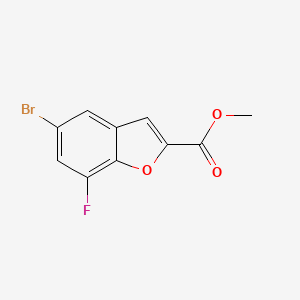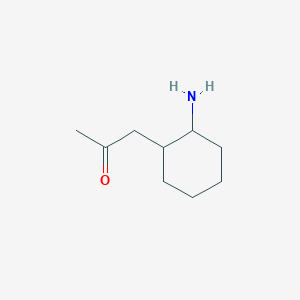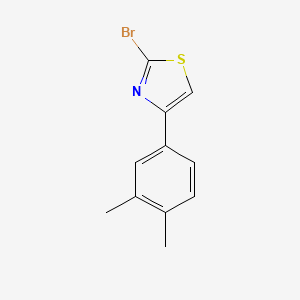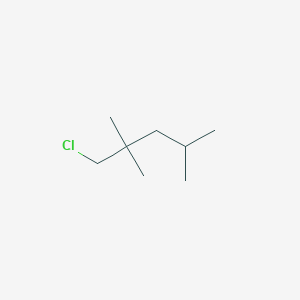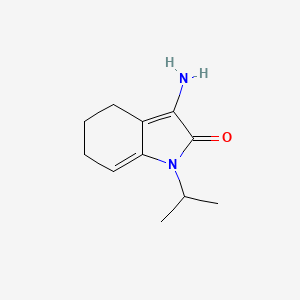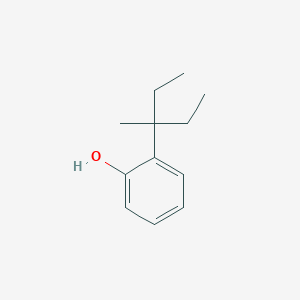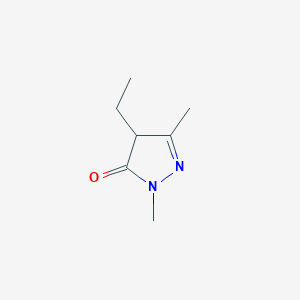
4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with various substituents attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized pyrazolone derivatives.
Reduction: Reduced pyrazolone derivatives.
Substitution: Substituted pyrazolone compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one
- 3-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one
- 4-ethyl-1,3-dimethyl-1H-pyrazol-5-one
Comparison: 4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences can be attributed to the variations in the electronic and steric effects of the substituents .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-ethyl-2,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-4-6-5(2)8-9(3)7(6)10/h6H,4H2,1-3H3 |
Clave InChI |
QTJSGAVEUNYYPE-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=NN(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


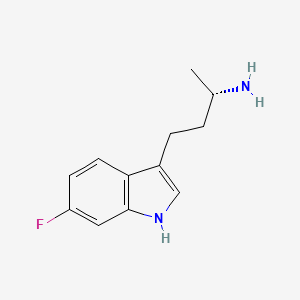
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)


